molecular formula C15H18ClN3O B332854 N~3~-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B332854
M. Wt: 291.77 g/mol
InChI Key: OQAZIPJMKJOVQC-UHFFFAOYSA-N
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Description

N~3~-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound with a complex structure that includes a pyrazole ring, a carboxamide group, and a 4-chloro-1-methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group and the 4-chloro-1-methyl substitution. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N~3~-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N3-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-sec-butylphenyl)-2-chlorobenzamide
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide
  • N-(4-sec-butylphenyl)cyclohexanecarboxamide

Uniqueness

N~3~-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a carboxamide group

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-chloro-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H18ClN3O/c1-4-10(2)11-5-7-12(8-6-11)17-15(20)14-13(16)9-19(3)18-14/h5-10H,4H2,1-3H3,(H,17,20)

InChI Key

OQAZIPJMKJOVQC-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Cl)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

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